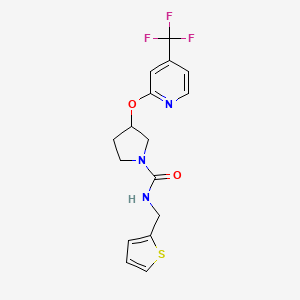

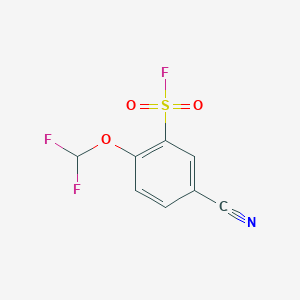

![molecular formula C24H22N4O6 B2546291 methyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 941938-81-4](/img/structure/B2546291.png)

methyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with different carbocyclic and heterocyclic 1,3-diketones or potential 1,3-diketones to afford various substituted pyranones and pyrimidinones . For example, the reaction with 1,3-cyclohexanediones and 4-hydroxy-2H-1-benzopyran-2-one derivative leads to the formation of tetrahydro-2H-1-benzopyran-2-ones and pyrano[3,2-c]benzopyran-2,5-dione derivatives . Additionally, the synthesis of trisubstituted pyrroles and fused 2H-pyran-2-ones from methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate has been reported .

Molecular Structure Analysis

The molecular structure of related compounds often features hydrogen-bonded supramolecular structures. For instance, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate molecules are linked by hydrogen bonds into a chain of rings, while methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate forms sheets of rings through hydrogen bonding . These interactions are crucial for the stability and crystalline structure of these compounds.

Chemical Reactions Analysis

The reactivity of similar compounds includes transformations into various heterocyclic systems. Methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with heterocyclic α-amino compounds to prepare derivatives of azolo- and azinopyrimidines . Moreover, reactions with hydrazines lead to the regiospecific synthesis of substituted pyrazoles and triazolopyridazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and synthesis pathways. The presence of multiple functional groups, such as amino, nitro, and ester groups, suggests a range of polarities and potential for various intermolecular interactions . The hydrogen bonding capabilities, as seen in the supramolecular structures, indicate solubility in polar solvents and potential for crystallization .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Heterocyclic Synthesis Using Similar Compounds : Research has demonstrated the use of related methyl and phenylmethyl compounds in the synthesis of heterocyclic systems, including pyridopyrimidinones, thiazolopyrimidinones, and benzopyran derivatives. These compounds serve as reagents for the preparation of N3-protected amino heterocycles, which are crucial in developing pharmaceuticals and materials science. The synthesis process often involves catalytic hydrogenation and various cyclization methods to yield the desired heterocyclic structures with high selectivity and yield (Toplak et al., 1999), (Selič et al., 1997).

Antimicrobial and Antifungal Activities

Antimicrobial and Antifungal Derivatives : Several studies have synthesized new derivatives of pyrazoline and pyrazole, incorporating benzothiazole moieties to assess their antimicrobial and antifungal activities. These studies highlight the significance of structural modifications in heterocyclic compounds to enhance their biological activities. The antimicrobial activity is often influenced by the presence of electron-withdrawing or electron-donating groups on the phenyl ring, indicating the importance of structural optimization in drug development (Amir et al., 2012).

Cytotoxic Activity for Cancer Research

Cytotoxic Carboxamide Derivatives : Research into carboxamide derivatives of benzo[b][1,6]naphthyridines has shown potent cytotoxic activities against various cancer cell lines, including murine leukemia and human Jurkat leukemia cells. These studies underscore the potential of heterocyclic compounds in developing new anticancer agents. Compounds with specific substitutions have demonstrated curative effects in in vivo models, highlighting the therapeutic potential of structurally related compounds in cancer treatment (Deady et al., 2003).

properties

IUPAC Name |

methyl 4-[[2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O6/c1-32-20-9-6-16(12-21(20)33-2)18-13-19-23(30)27(10-11-28(19)26-18)14-22(29)25-17-7-4-15(5-8-17)24(31)34-3/h4-13H,14H2,1-3H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEUMCRTAHFKJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

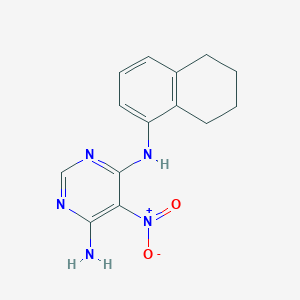

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2546209.png)

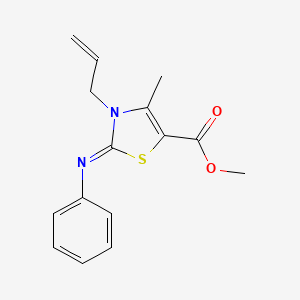

![4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2546214.png)

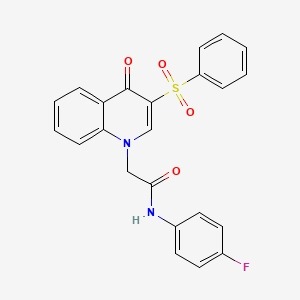

![2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid](/img/structure/B2546222.png)

![2-[3-(Triazol-2-yl)azetidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2546223.png)

![Ethyl 4-({[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2546224.png)

![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2546227.png)

![O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate](/img/structure/B2546228.png)